1,10-Dibromodecane
Overview
Description
Mechanism of Action
Target of Action
It’s a synthetic organic compound that is often used as an alkylating agent . Alkylating agents can modify chemical compounds by adding an alkyl group to its molecular structure. This can potentially alter the function of biomolecules, such as proteins or DNA, within a cell.
Pharmacokinetics
The compound’s physical properties such as its melting point (25-27 °c), boiling point (160 °c/15 mmhg), and density (1335 g/mL at 25 °C) are known . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that thermal decomposition of 1,10-dibromodecane can lead to the release of irritating gases and vapors, including carbon monoxide (co), carbon dioxide (co2), and hydrogen halides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect its physical state and reactivity . Moreover, it’s classified as a combustible solid, indicating that it can burn under certain conditions .
Preparation Methods
1,10-Dibromodecane can be synthesized through the reaction of decanediol with hydrogen bromide. The process involves heating decanediol to 95-100°C and introducing dry hydrogen bromide gas under stirring. Once the mixture is saturated with hydrogen bromide, the temperature is raised to 135°C, and hydrogen bromide is slowly introduced. The mixture is then cooled, and the water layer is separated to obtain the crude product. The crude product is washed with water and 10% sodium carbonate solution to remove any remaining acid, followed by reduced pressure distillation to collect the final product .
Chemical Reactions Analysis
1,10-Dibromodecane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: While less common, it can also be involved in oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions with sodium iodide yield 1,10-diiododecane, while elimination reactions can produce decene .
Scientific Research Applications
1,10-Dibromodecane has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,10-Dibromodecane can be compared to other similar compounds such as:
- 1,8-Dibromooctane
- 1,6-Dibromohexane
- 1,12-Dibromododecane
- 1,7-Dibromoheptane
- 1,4-Dibromobutane
- 1,5-Dibromopentane
- 1,9-Dibromononane
- 1,3-Dibromopropane
- 1,11-Dibromoundecane
What sets this compound apart is its specific chain length, which makes it suitable for particular applications that require a ten-carbon backbone. This unique structure allows it to participate in reactions and form products that other dibromoalkanes with different chain lengths cannot .
Properties
IUPAC Name |
1,10-dibromodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Br2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQHJCOHNAFHRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063298 | |
Record name | 1,10-Dibromodecane- | |
Source | EPA DSSTox | |
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Molecular Weight |
300.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; mp = 25-27 deg C; [Sigma-Aldrich MSDS] | |
Record name | 1,10-Dibromodecane | |
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CAS No. |
4101-68-2 | |
Record name | 1,10-Dibromodecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4101-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Decane, 1,10-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004101682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Dibromodecane | |
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Record name | Decane, 1,10-dibromo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,10-Dibromodecane- | |
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Record name | 1,10-dibromodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.701 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,10-Dibromodecane has the molecular formula C10H20Br2 and a molecular weight of 296.05 g/mol.
A: Various spectroscopic techniques have been employed to characterize this compound, including:* NMR Spectroscopy: Solid-state 13C NMR has been used to analyze the structure and chain conformation of polymers containing this compound. [, ] Deuteron NMR provided insights into the conformations and orientational order of decamethylene spacer units within liquid crystalline melts. []* Infrared Spectroscopy (IR): IR spectroscopy, particularly at grazing incidence reflection, has been utilized to study the interaction of this compound with gold surfaces. []* X-ray Absorption Fine Structure Spectroscopy (EXAFS): Bromine K-edge EXAFS spectroscopy has been valuable for investigating the local structure around bromine atoms in inclusion compounds containing this compound. []
A: this compound readily forms inclusion compounds with urea and tri-ortho-thymotide (TOT). [, , , , , ] In these compounds, this compound acts as the "guest" molecule, residing within the channels formed by the "host" molecule.
A: Yes, this compound/urea inclusion compounds exhibit a unique interchannel ordering of the guest molecules. The offset between guest molecules in adjacent channels is precisely one-third of the guest's periodic repeat distance, a phenomenon dictated by the length of the this compound molecule. []
A: Interestingly, studies indicate that while this compound shows limited interaction with gold surfaces, iodoalkanes, including 1,10-diiododecane, readily form ultrathin layers on gold. This suggests a key role of the halogen atom in the interaction. []
A: While this compound is not typically used as a catalyst itself, its reactivity makes it a valuable building block for synthesizing molecules with potential catalytic applications. For instance, it's a precursor to ionene polymers containing Tröger's base units, which have shown promise in CO2 separation membranes. []
A: Yes, MD simulations have been employed to investigate the structural and dynamic properties of this compound within urea inclusion compounds. These simulations have provided valuable insights into the local structure and dynamics of the guest molecules within the host framework. []
A: While specific studies on the dissolution rate of this compound are limited in the provided context, its solubility in various organic solvents is evident from its use in different synthetic procedures. [, , , , , ]
ANone: Numerous analytical methods are employed, including:
- X-ray Diffraction: Both single-crystal and powder X-ray diffraction techniques have been essential for elucidating the crystal structures of this compound itself and its inclusion compounds. [, , , ]
- NMR Spectroscopy: 1H NMR and solid-state 13C NMR have been instrumental in characterizing this compound-containing molecules and polymers. [, , , , , ]
- Mass Spectrometry (MS): MS is routinely used to confirm the identity of this compound derivatives and polymers. [, , ]
ANone: this compound is primarily utilized as a building block in organic synthesis, playing a crucial role in creating:
- Polymers: It serves as a monomer in synthesizing various polymers, including liquid-crystalline polyethers and polyamines used as bile acid sequestrants. [, , , , , , ]
- Macrocycles: It's a key component in the synthesis of macrocyclic liquid crystals and other supramolecular structures like pillar[4]arene[1]quinone pseudorotaxanes. [, , ]
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